Efipladib

Descripción general

Descripción

Efipladib es un fármaco de molécula pequeña inicialmente desarrollado por Pfizer Inc. Es un inhibidor potente, selectivo y activo por vía oral de la fosfolipasa A2 alfa citosólica (cPLA2α). El compuesto se ha estudiado por sus posibles aplicaciones terapéuticas en diversas enfermedades, incluidas las enfermedades del sistema inmunitario, las enfermedades de la piel y el sistema musculoesquelético, las enfermedades del sistema nervioso y las enfermedades respiratorias .

Métodos De Preparación

Efipladib se puede sintetizar mediante una serie de reacciones químicas que implican derivados del indol. La ruta sintética suele implicar los siguientes pasos:

Formación de derivados de indol: La síntesis comienza con la preparación de un derivado de indol, que sirve como estructura central de this compound.

Reacciones de sustitución: Se llevan a cabo diversas reacciones de sustitución para introducir grupos funcionales como cloro, sulfonilo y difenilmetil en el núcleo de indol.

Reacciones de acoplamiento: El derivado de indol sustituido se acopla entonces con derivados del ácido benzoico para formar el producto final, this compound.

Los métodos de producción industrial de this compound implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza. Las condiciones de reacción, como la temperatura, el disolvente y los catalizadores, se controlan cuidadosamente para garantizar la producción eficiente de this compound.

Análisis De Reacciones Químicas

Efipladib experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: this compound puede experimentar reacciones de oxidación, lo que lleva a la formación de varios productos oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de this compound, dando lugar a diferentes formas reducidas del compuesto.

Los reactivos y las condiciones habituales que se utilizan en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y diversos catalizadores (por ejemplo, paladio sobre carbono). Los principales productos que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones en investigación científica

This compound se ha estudiado ampliamente por sus aplicaciones en investigación científica en diversos campos:

Química: this compound se utiliza como compuesto de herramienta para estudiar la inhibición de cPLA2α y sus efectos en diversas vías bioquímicas.

Biología: En la investigación biológica, this compound se utiliza para investigar el papel de cPLA2α en la señalización celular, la inflamación y la progresión del cáncer.

Medicina: this compound se ha estudiado por sus posibles aplicaciones terapéuticas en enfermedades como el asma, la osteoartritis y el dolor.

Aplicaciones Científicas De Investigación

Efipladib has been extensively studied for its scientific research applications in various fields:

Chemistry: this compound is used as a tool compound to study the inhibition of cPLA2α and its effects on various biochemical pathways.

Biology: In biological research, this compound is used to investigate the role of cPLA2α in cell signaling, inflammation, and cancer progression.

Medicine: this compound has been studied for its potential therapeutic applications in diseases such as asthma, osteoarthritis, and pain.

Mecanismo De Acción

Efipladib ejerce sus efectos inhibiendo la actividad de cPLA2α, una enzima que hidroliza los glicerofosfolípidos de membrana para liberar ácido araquidónico y lisofosfolípidos. Estos productos están implicados en diversos procesos celulares, como la inflamación y la proliferación de células cancerosas. Al inhibir cPLA2α, this compound reduce la producción de mediadores proinflamatorios como las prostaglandinas y los leucotrienos, ejerciendo así efectos antiinflamatorios y anticancerígenos .

Comparación Con Compuestos Similares

Efipladib es único entre los inhibidores de cPLA2α debido a su alta potencia, selectividad y biodisponibilidad oral. Compuestos similares incluyen:

Pirrofenona: Otro inhibidor de cPLA2α con una estructura química diferente pero un mecanismo de acción similar.

AACOCF3: Un derivado de trifluorometilcetona que inhibe cPLA2α pero tiene una potencia menor en comparación con this compound.

Fluorofosfonato de metil araquidonilo (MAFP): Un potente inhibidor de cPLA2α con una estructura química y un mecanismo de acción diferentes.

La estructura química única de this compound y su alta selectividad lo convierten en una herramienta valiosa para estudiar cPLA2α y su papel en diversas enfermedades.

Propiedades

Número CAS |

381683-94-9 |

|---|---|

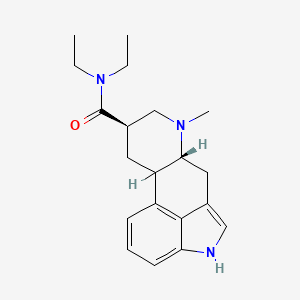

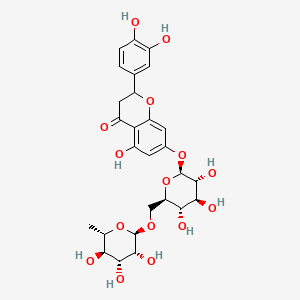

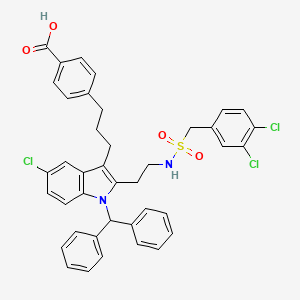

Fórmula molecular |

C40H35Cl3N2O4S |

Peso molecular |

746.1 g/mol |

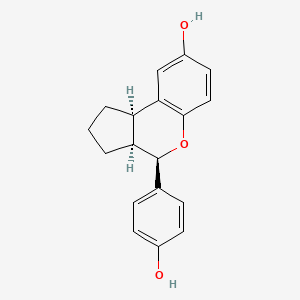

Nombre IUPAC |

4-[3-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid |

InChI |

InChI=1S/C40H35Cl3N2O4S/c41-32-19-21-37-34(25-32)33(13-7-8-27-14-17-31(18-15-27)40(46)47)38(22-23-44-50(48,49)26-28-16-20-35(42)36(43)24-28)45(37)39(29-9-3-1-4-10-29)30-11-5-2-6-12-30/h1-6,9-12,14-21,24-25,39,44H,7-8,13,22-23,26H2,(H,46,47) |

Clave InChI |

HIZOPJQOPKRKFM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCCC6=CC=C(C=C6)C(=O)O |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCCC6=CC=C(C=C6)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(3-(5-chloro-2-(2-(((3,4-dichlorobenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid efipladi |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.